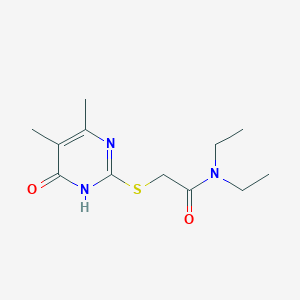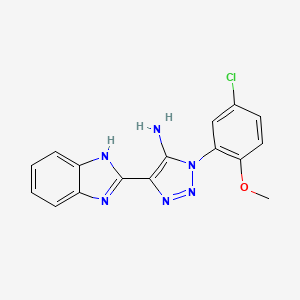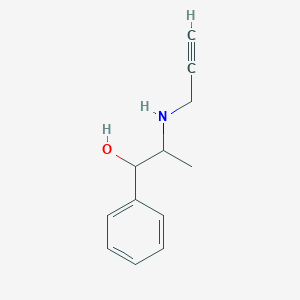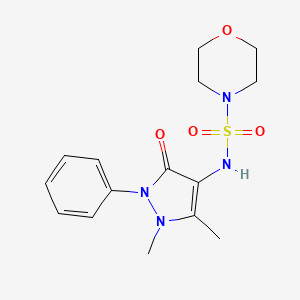![molecular formula C11H18N6O3 B11065922 (1E)-N'-hydroxy-2-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}ethanimidamide](/img/structure/B11065922.png)
(1E)-N'-hydroxy-2-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N’-HYDROXY-2-{[4-METHOXY-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]OXY}ETHANIMIDAMIDE is a complex organic compound that features a triazine ring, a piperidine moiety, and a hydroxyethanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-HYDROXY-2-{[4-METHOXY-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]OXY}ETHANIMIDAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate nitriles or amidines under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazine ring.
Attachment of the Hydroxyethanimidamide Group: The final step involves the coupling of the hydroxyethanimidamide group to the triazine-piperidine intermediate, often using coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow reactors allow for precise control of reaction conditions, leading to improved reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
(1E)-N’-HYDROXY-2-{[4-METHOXY-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]OXY}ETHANIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The methoxy and piperidine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(1E)-N’-HYDROXY-2-{[4-METHOXY-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]OXY}ETHANIMIDAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1E)-N’-HYDROXY-2-{[4-METHOXY-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]OXY}ETHANIMIDAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The triazine ring and piperidine moiety may play crucial roles in binding to these targets, while the hydroxyethanimidamide group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: This compound shares the piperidine moiety and exhibits similar reactivity in certain chemical reactions.
Piperidine Derivatives: Various piperidine derivatives have been studied for their pharmacological applications and synthetic utility.
Pyrimido[4,5-d]pyrimidines: These compounds share structural similarities with the triazine ring and have been explored for their biological activities.
Uniqueness
(1E)-N’-HYDROXY-2-{[4-METHOXY-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]OXY}ETHANIMIDAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C11H18N6O3 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
N'-hydroxy-2-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)oxy]ethanimidamide |
InChI |
InChI=1S/C11H18N6O3/c1-19-10-13-9(17-5-3-2-4-6-17)14-11(15-10)20-7-8(12)16-18/h18H,2-7H2,1H3,(H2,12,16) |
InChI Key |
DIXCNHFDUAJDEG-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)OC/C(=N\O)/N |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)OCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl (2E)-3-[(2,3-dimethyl-1H-indol-5-yl)amino]-4,4,4-trifluorobut-2-enoate](/img/structure/B11065860.png)
![5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11065867.png)
![N-(3-chloro-4-methylphenyl)-2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B11065873.png)
![[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl][2-methoxy-4-(methylsulfanyl)phenyl]methanone](/img/structure/B11065876.png)
![ethyl 4-oxo-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-8-carboxylate](/img/structure/B11065882.png)

![1,2,4-Triazolo[4,3-b]pyridazine, 3-phenyl-6-(1-piperidyl)-](/img/structure/B11065908.png)

![8,8-dimethyl-4-phenyl-2,3,3a,4,8,9-hexahydropyrrolo[1,2-a]quinoline-5,6(1H,7H)-dione](/img/structure/B11065914.png)

![4-[9-(4-methoxyphenyl)-1,3-dioxohexahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazol-2(1H)-yl]benzonitrile](/img/structure/B11065920.png)
![Dimethyl 2-amino-1-(3-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11065924.png)
